N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
It is suggested that hybrid antimicrobials, which combine the effect of two or more agents, represent a promising antibacterial therapeutic strategy . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Several synthesized compounds that combine thiazole and sulfonamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The process may include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Formation of the Oxazole Ring: This involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Formation of the Isoxazole Ring: This can be synthesized by reacting a β-keto ester with hydroxylamine.
The final step involves coupling these heterocyclic components through a series of condensation reactions, typically using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzo[d]thiazole moiety and have been studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These derivatives also contain the benzo[d]thiazole ring and exhibit similar biological activities.
Uniqueness
N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds. This structural complexity can lead to diverse applications and mechanisms of action.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-3-26-10-4-5-11-14(7-10)29-18(20-11)22-16(25)13-8-27-17(19-13)21-15(24)12-6-9(2)28-23-12/h4-8H,3H2,1-2H3,(H,19,21,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFXXMAMVXDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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